Bromoethyl compounds are used in the bromofunctionalization of alkenes.
The bromination of organic molecules has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants.
Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields.
9-(2-Bromoethyl)-9H-purin-6-amine, with the CAS number 68217-74-3, is a chemical compound characterized by a purine ring structure. This compound features a bromine atom attached to a two-carbon ethyl group at the 9th position and an amine group at the 6th position of the purine ring. The molecular formula of this compound is C7H8BrN5, and it has a molecular weight of approximately 242.08 g/mol . The unique structural attributes of 9-(2-Bromoethyl)-9H-purin-6-amine contribute to its potential reactivity and interactions in various chemical and biological contexts.
As there is limited information on 9-(2-Bromoethyl)-9h-purin-6-amine, its mechanism of action in any biological system remains unknown.
9-(2-Bromoethyl)-9H-purin-6-amine has potential applications in scientific research, particularly in studies related to nucleic acids and purine metabolism. Its unique structure may allow it to serve as a building block in the synthesis of more complex biomolecules or as a probe in biochemical assays. Additionally, compounds with similar structures are often investigated for their pharmacological properties, suggesting potential therapeutic applications .
Several compounds share structural similarities with 9-(2-Bromoethyl)-9H-purin-6-amine. These include:
Compound Name | Structural Features | Notable Differences |
---|---|---|
9-(Ethyl)-adenine | Ethyl group instead of bromoethyl | Lacks halogen; may have different reactivity |
6-Amino-9-bromopurine | Bromine at the 9-position | Different functional groups; focuses on amino substitution |
2-Amino-6-bromopurine | Amino group at the 2-position | Different positioning of functional groups |
9-(Chloroethyl)-adenine | Chlorine instead of bromine | Different halogen; potentially different biological activity |
These compounds are notable for their variations in halogen presence and functional group positioning. Such differences can significantly impact their chemical reactivity and biological interactions, making each compound unique in its applications and effects .